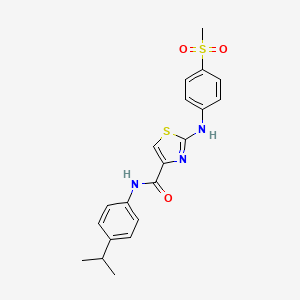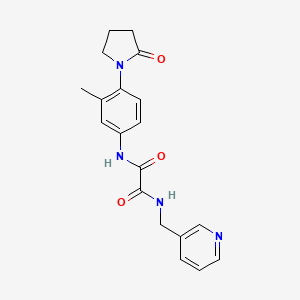![molecular formula C21H16ClFN8O3 B2489837 (2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 941978-70-7](/img/structure/B2489837.png)
(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a category of chemicals known for their intricate molecular structures and potential for various biological activities. Its synthesis and analysis contribute significantly to understanding its potential in scientific research.
Synthesis Analysis
While specific synthesis details for this compound were not directly found, related research on similar compounds highlights the importance of multi-step synthesis processes involving cyclization, halogenation, and amination reactions. For example, the synthesis of related triazole derivatives involves complex reactions that yield potent biochemical molecules (Eckhardt et al., 2020).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and NMR spectroscopy to determine the compound's precise geometry and electronic structure. The structure of closely related compounds has been elucidated, providing insight into their three-dimensional arrangement and intermolecular interactions (Moreno-Fuquen et al., 2019).
Chemical Reactions and Properties
The compound's chemical reactivity is likely influenced by its nitro, chloro, and fluoro substituents, affecting its behavior in synthetic pathways and potential biological interactions. Related research on triazole analogues highlights their reactivity and potential for creating bioactive molecules (Nagaraj et al., 2018).
Physical Properties Analysis
Physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding a compound's behavior under various conditions. Similar compounds exhibit specific physical characteristics that inform their handling and application in research contexts (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and photostability, depend on the compound's molecular structure. The presence of electron-withdrawing and electron-donating groups within the compound influences its reactivity and stability under different chemical environments (Lahmidi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound has been a focus in the synthesis of novel chemical structures with potential biological activities. For example, a study explored the synthesis of a series of novel triazole analogues of piperazine, similar in structure to the specified compound, and evaluated their antibacterial activity against various human pathogenic bacteria. This indicates the potential of such compounds in the development of new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Antagonist Activity Research
Research on similar compounds includes studies on their antagonist activities. For instance, bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which bear resemblance to the compound , have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating conditions related to these receptors (Watanabe et al., 1992).
Novel Tandem Transformations
Another research focus has been on novel transformations of amino and carbonyl/nitrile groups in similar compounds, which is significant for thienopyrimidine synthesis. These studies contribute to the development of new synthetic methods and novel compounds, which may have various applications in medicinal chemistry and drug development (Pokhodylo et al., 2010).
P2X7 Antagonist Clinical Candidate
Research has also led to the discovery of P2X7 antagonists from similar compounds. These antagonists are being investigated for their efficacy in treating mood disorders, showcasing the potential of these compounds in neuropsychiatric drug development (Chrovian et al., 2018).
Imaging Agent for Parkinson's Disease
Another significant application is in the development of imaging agents for diseases such as Parkinson's. Studies on similar compounds have led to the synthesis of potential PET (Positron Emission Tomography) agents, indicating their use in diagnostic imaging and disease progression monitoring (Wang et al., 2017).
Eigenschaften
IUPAC Name |
(2-chloro-5-nitrophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN8O3/c22-17-5-4-15(31(33)34)11-16(17)21(32)29-8-6-28(7-9-29)19-18-20(25-12-24-19)30(27-26-18)14-3-1-2-13(23)10-14/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFZHIUSUPRWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)
![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)

![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)

![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)
![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)
![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)
![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)